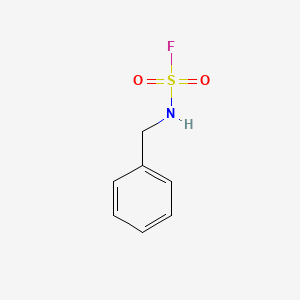

N-benzylsulfamoyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2S |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-benzylsulfamoyl fluoride |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 |

InChI Key |

YVVOOGCZOVGWMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)F |

Origin of Product |

United States |

Academic Context and Significance of N Benzylsulfamoyl Fluoride Within Modern Organic Chemistry

Evolution of Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry and Sulfamoyl Fluoride (B91410) Building Blocks

The advent of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, marked a significant advancement in the field of click chemistry. nih.govclaremont.eduthieme-connect.comeurekalert.org SuFEx reactions are characterized by the reliable and efficient formation of covalent bonds from a sulfur(VI) fluoride hub, offering a powerful tool for molecular construction. nih.gov These reactions are prized for their simplicity, high yields, and compatibility with various functional groups, often proceeding under mild conditions and even in aqueous environments. sigmaaldrich.com

At the core of SuFEx chemistry are S(VI) fluoride building blocks, which include sulfonyl fluorides (-SO₂F), fluorosulfates (-OSO₂F), and sulfamoyl fluorides (-NRSO₂F). nih.gov Among these, sulfamoyl fluorides like N-benzylsulfamoyl fluoride are crucial for introducing nitrogen-containing moieties. The stability of the S(VI)-F bond is a key feature, rendering these compounds resistant to hydrolysis and reduction, yet they can be controllably activated for reaction with nucleophiles. eurekalert.orgnih.gov The development of reagents and methods to install the -SO₂F group has spurred further exploration into these functional groups. nih.gov While initially, the reaction of gaseous sulfuryl fluoride (SO₂F₂) with amines was a primary method for creating sulfamoyl fluorides, this approach had limitations, particularly with primary amines. eurekalert.orgnih.gov More recent advancements have introduced solid reagents and catalytic systems, such as those employing calcium triflimide (Ca(NTf₂)₂) and DABCO, to facilitate the SuFEx reaction of sulfamoyl fluorides with a diverse range of amines under mild, room-temperature conditions. nih.govacs.org This has significantly broadened the scope and accessibility of sulfamoyl fluoride building blocks, including this compound, for various synthetic applications. acs.org

Relevance of this compound in Chemical Biology and Medicinal Chemistry Research

This compound and related sulfamoyl fluorides are gaining prominence as valuable tools in chemical biology and medicinal chemistry. claremont.edueurekalert.orgnih.gov Their unique balance of stability and reactivity makes them suitable as electrophilic probes for studying biological systems and as warheads for developing covalent inhibitors. rsc.orgresearchgate.net

Sulfur(VI) fluorides, in general, can react with multiple nucleophilic amino acid residues in proteins, including tyrosine, lysine, histidine, serine, and threonine, expanding the possibilities for covalent modification beyond the commonly targeted cysteine. nih.govrsc.org This property is particularly significant for N-disubstituted sulfamoyl fluorides, which are considered to have lower intrinsic reactivity compared to other S(VI) fluorides. claremont.edu This reduced reactivity can translate to higher selectivity when used as chemical probes for covalent modification of proteins. claremont.edu The benzyl (B1604629) group in this compound can be strategically utilized to mimic biological structures or to introduce specific interactions with target proteins.

The application of SuFEx chemistry in medicinal chemistry is highlighted by its use in generating diverse libraries of nitrogen-containing S(VI) compounds for drug discovery. nih.govacs.org Sulfonamides, which can be synthesized from sulfamoyl fluorides, are present in a significant portion of sulfur-based FDA-approved drugs. nih.gov Furthermore, the sulfamoyl fluoride moiety itself is being incorporated into potential therapeutic agents and diagnostic tools. For example, the development of [¹⁸F]-labeled fluorosulfates for positron emission tomography (PET) imaging demonstrates the potential for similar applications with sulfamoyl fluorides. nih.gov The ability to fine-tune the reactivity and properties of sulfamoyl fluorides by modifying the substituents on the nitrogen atom provides a powerful handle for designing targeted therapies and chemical probes. eurekalert.org

Role of this compound in Materials Science and Polymer Synthesis

The principles of SuFEx chemistry and the utility of sulfur(VI) fluoride building blocks extend into the realm of materials science and polymer synthesis. nih.govnih.gov The robust nature of the S(VI)-F bond and the efficiency of the SuFEx reaction make it an attractive method for creating novel polymers with unique properties. nih.govoup.com Specifically, sulfur(VI) fluorides have been employed to generate new polysulfates and polysulfonates. nih.gov

This compound can serve as a monomer or a functionalizing agent in polymer synthesis. The SuFEx reaction allows for the incorporation of the sulfamoyl fluoride group into polymer backbones or as pendant groups. chemrxiv.org This post-polymerization modification (PPM) is a powerful strategy for creating functional polymers from a common precursor. chemrxiv.org For instance, polymers containing sulfonyl fluoride groups can be exhaustively modified with amines to produce polysulfonamides. chemrxiv.org The benzyl group in this compound can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or mechanical characteristics.

The development of fluorinated polymers is of great interest due to their unique attributes like chemical inertness, low surface energy, and excellent weather resistance. sciengine.com While not a perfluorinated compound, the incorporation of the sulfamoyl fluoride group via monomers like an this compound derivative could be a strategy to introduce fluorine and the associated properties into a polymer structure. The versatility of SuFEx chemistry opens up possibilities for creating a wide range of functional materials, including coatings, membranes, and specialty elastomers, where the specific properties of the this compound moiety can be harnessed. rsc.orgpageplace.de

Comparative Analysis of this compound Reactivity within the Sulfur(VI) Fluoride Class

The reactivity of sulfur(VI) fluorides is a crucial aspect of their application, and it varies significantly across the different subclasses. The general order of reactivity is influenced by the atoms bonded to the sulfuryl core. N-disubstituted sulfamoyl fluorides, such as this compound, are generally considered to be at the lower end of the reactivity spectrum compared to sulfonyl fluorides (R-SO₂F) and fluorosulfates (RO-SO₂F). claremont.edu

This difference in reactivity stems from the electronic effects of the substituents. The nitrogen atom in a sulfamoyl fluoride is more resonance-donating than the carbon in a sulfonyl fluoride or the oxygen in a fluorosulfate, which reduces the electrophilicity of the sulfur center. nih.gov Consequently, disubstituted sulfamoyl fluorides often require more forcing conditions or specific activation methods to undergo the SuFEx reaction. nih.gov For example, methods utilizing Lewis acids like calcium triflimide (Ca(NTf₂)₂) in combination with a base like DABCO have been developed to activate the less reactive sulfamoyl fluorides for reaction with amines at room temperature. nih.govacs.org

The relative stability of this compound makes it an attractive building block when high stability is required, for instance, in biological systems where off-target reactions need to be minimized. claremont.edunih.gov This controlled reactivity allows for more selective transformations, which is a significant advantage in complex molecular synthesis and in the design of highly specific chemical probes. claremont.edu

Interactive Data Table: Reactivity Comparison of Sulfur(VI) Fluorides

| Compound Class | General Structure | Relative Reactivity | Notes |

| Sulfonyl Fluorides | R-SO₂F | High | Generally more reactive than sulfamoyl fluorides. |

| Fluorosulfates | RO-SO₂F | High | Reactivity can be comparable to or higher than sulfonyl fluorides. |

| Monosubstituted Sulfamoyl Fluorides | RNH-SO₂F | Moderate | More reactive than disubstituted analogs; can be unstable. nih.gov |

| N-Disubstituted Sulfamoyl Fluorides | R₂N-SO₂F | Low | Represents the lower reactivity limit of S(VI) fluorides; often requires activation. claremont.edu |

Mechanistic Investigations and Reactivity Profiles of N Benzylsulfamoyl Fluoride

Kinetic and Thermodynamic Aspects of SuFEx Reactions Involving N-Benzylsulfamoyl Fluoride (B91410)

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in chemical synthesis, lauded for its reliability and broad applicability, akin to a "click" reaction. sigmaaldrich.com N-benzylsulfamoyl fluoride is a key substrate in this class of reactions. The reactivity of sulfonyl fluorides is a balance between thermodynamic stability and kinetic reactivity. sigmaaldrich.comresearchgate.net They are notably stable to thermolysis and resistant to reduction. sigmaaldrich.comresearchgate.net

The SuFEx reaction involving sulfamoyl fluorides, including this compound, can be catalyzed by various agents. Lewis bases such as amines, amidines, guanidines, and phosphazines are effective catalysts, with their reactivity generally correlating with their pKaH values. nih.gov Lewis acids, like Calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂), have also been shown to efficiently catalyze SuFEx reactions, particularly for the synthesis of nitrogen-containing sulfur(VI) compounds. nih.gov This is especially beneficial for less reactive N-disubstituted sulfamoyl fluorides which often require harsh conditions. nih.gov

In the context of protein chemistry, the kinetics of SuFEx reactions exhibit a two-step mechanism. This involves an initial noncovalent binding event, followed by the covalent bond formation. nih.gov This leads to a non-linear dependence of the reaction rate on the concentration of the protein reactants. nih.gov The rate of the SuFEx reaction in a protein context is influenced by the binding affinity of the interacting proteins, the chemical reactivity of the functional groups, the specific target residue, and the pH of the solution. nih.gov

Elucidation of Radical Reaction Pathways in this compound Synthesis and Transformation

While sulfonyl fluorides are typically utilized as electrophiles, recent research has explored their conversion into S(VI) radicals, expanding their synthetic utility. nih.gov This transformation is challenging due to the high bond dissociation energy of the S(VI)-F bond and high reduction potentials. nih.gov However, a cooperative approach using an organosuperbase and photoredox catalysis has proven successful in converting sulfonyl and sulfonimidoyl fluorides into S(VI) radicals. nih.gov

These generated radicals can then participate in various transformations, such as coupling reactions with alkenes to form vinyl sulfones and sulfoximines with high stereoselectivity under mild conditions. nih.gov Furthermore, radical fluorosulfonamidation has been developed as a method to synthesize sulfamoyl fluorides. researchgate.net This involves the generation of a fluorosulfamoyl radical from a precursor, which can then react with arenes and heteroarenes via a C-H functionalization pathway. researchgate.net This method is characterized by its mild, visible-light-mediated conditions and broad substrate scope. researchgate.net

Fluorosulfonyl-containing radical reagents have shown significant advantages in the synthesis of complex organic molecules and selective functional group transformations. researchgate.net These reagents can be employed in C–H bond functionalizations, difunctionalization of olefins, and tandem reactions. researchgate.net

Nucleophilic Reactivity with Diverse Substrates

This compound, as a sulfamoyl fluoride, readily reacts with a variety of nucleophiles at the sulfur center, displacing the fluoride ion. This reactivity is central to its application in SuFEx chemistry. sigmaaldrich.com

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of unsymmetrical sulfamides. rsc.org This reaction typically proceeds with high efficiency. For example, the coupling of a sulfamoyl fluoride with benzylamine (B48309) has been reported to yield the corresponding sulfamide (B24259) in 96% yield without the need for further purification. rsc.org Similarly, reaction with aniline can produce the desired sulfamide in yields ranging from 83% to 91%. rsc.org These reactions are often carried out in the presence of a base to neutralize the hydrogen fluoride generated. The resulting sulfamides are important structural motifs in medicinal chemistry and materials science. This methodology can be extended to the synthesis of polysulfamides by using diamines and bis(sulfamoyl fluorides). rsc.org

The reactivity of sulfonyl fluorides extends beyond nitrogen nucleophiles to include carbon, oxygen, and sulfur nucleophiles. Ethenesulfonyl fluoride, a related sulfonyl fluoride, serves as a Michael acceptor for N, O, S, and C nucleophiles, highlighting the broad reactivity of the sulfonyl fluoride group. sigmaaldrich.com

Specifically, aryl sulfonyl fluorides can be coupled with alkyl carbon pronucleophiles, such as esters, amides, heteroarenes, nitriles, and sulfones, to form aryl alkyl sulfones under mild conditions. claremont.edu This SuFEx reaction with carbon pronucleophiles provides a versatile method for creating C-S bonds. claremont.edu

Reactions with oxygen nucleophiles, such as phenols, can be used to synthesize fluorosulfates. nih.gov Similarly, reactions with sulfur nucleophiles are also possible, although less commonly described for this compound specifically. The general reactivity pattern of sulfonyl fluorides suggests that reactions with thiols to form thiosulfonates are feasible.

Chemoselective Transformations and Functional Group Tolerance

A key advantage of using sulfonyl fluorides like this compound in synthesis is their high chemoselectivity. researchgate.net The SO₂F group is remarkably stable and tolerant of a wide range of reaction conditions, allowing for transformations elsewhere in the molecule without affecting the sulfonyl fluoride moiety. researchgate.net This functional group tolerance is a cornerstone of its "click" reaction characterization. sigmaaldrich.comresearchgate.net

The SuFEx reaction itself is compatible with numerous functional groups. researchgate.net For instance, reactions can be performed in the presence of amides, esters, and even proceed through directed ortho-lithiation and transition-metal-catalyzed cross-couplings without compromising the sulfonyl fluoride. researchgate.net In reactions of substrates containing both a sulfonyl fluoride and another leaving group, such as an aryl fluoride, conditions can be tuned to achieve selective reaction at either site. researchgate.net For example, neutral amines in DMF tend to attack the aromatic ring (SNAr), while amine anions generated with a strong base favor substitution at the sulfonyl group (SuFEx). researchgate.net

The following table provides a summary of the functional group tolerance in reactions involving sulfonyl fluorides:

| Functional Group | Tolerance in SuFEx Reactions |

| Amides | Tolerated |

| Esters | Tolerated |

| Aryl Halides | Tolerated, selective reaction possible |

| Alkenes | Tolerated |

| Free Amines | Tolerated in some cases |

This table is generated based on the general principles of SuFEx chemistry and may not be exhaustive for this compound specifically.

Hydrolytic Stability and Reactivity Profiling Studies

The hydrolytic stability of sulfonyl fluorides is a critical factor in their application, particularly in biological contexts. nih.gov Generally, sulfonyl fluorides are much more stable to hydrolysis than their sulfonyl chloride counterparts. researchgate.net The stability of a panel of sulfur(VI) fluorides, including N-linked variants, has been systematically studied. nih.gov

The hydrolytic stability is pH-dependent, with hydrolysis rates increasing under basic conditions. nih.gov For example, half-lives at pH 8 are approximately half of those at pH 7, and they are significantly reduced at pH 10. nih.gov The identity of the buffer can also influence stability, with greater stability observed in HEPES compared to PBS. nih.gov

The table below summarizes the hydrolytic half-lives of a representative N-linked S(VI)-F electrophile under different pH conditions, illustrating the general trend for compounds of this class.

| pH | Buffer | Approximate Half-life |

| 7 | PBS | >600 h |

| 8 | PBS | ~300 h |

| 10 | Carbonate-Bicarbonate | Significantly reduced |

Data is representative of a stable N-linked S(VI)-F electrophile and is intended to illustrate trends in hydrolytic stability. nih.gov

This balance between stability and reactivity is crucial. While high stability is desirable for handling and storage, sufficient reactivity is necessary for the compound to engage with its intended nucleophilic targets at an appropriate rate. nih.gov

Research Applications and Advanced Molecular Design Strategies

N-Benzylsulfamoyl Fluoride (B91410) as a Reagent in Covalent Chemical Probe Development

Covalent chemical probes are indispensable tools for the study of protein function and for the identification of new drug targets. The sulfamoyl fluoride moiety, including N-benzylsulfamoyl fluoride, has emerged as a promising electrophilic warhead for the design of such probes.

The design of selective covalent probes hinges on a delicate balance between reactivity and stability. The probe must be stable enough to reach its intended target in a complex biological environment but reactive enough to form a covalent bond with a specific amino acid residue. N-disubstituted sulfamoyl fluorides, such as this compound, are situated at the lower end of the reactivity spectrum for sulfur(VI) fluorides. claremont.edu This characteristic is advantageous for achieving high selectivity, as the reduced intrinsic reactivity minimizes off-target reactions. claremont.edu

The principle of covalent modification by sulfonyl fluorides and their derivatives involves a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction. This reaction is highly chemoselective, targeting nucleophilic amino acid residues such as serine, threonine, lysine, tyrosine, and histidine. nih.gov The selectivity for a particular residue is often dictated by the local protein microenvironment, which can enhance the nucleophilicity of a specific amino acid side chain. For a probe to be effective, its core structure must be designed to bind non-covalently to the target protein, positioning the sulfamoyl fluoride warhead in close proximity to the desired nucleophilic residue to facilitate the covalent reaction. nih.gov

| Property | Description | Reference |

| Reactivity | N-disubstituted sulfamoyl fluorides exhibit lower intrinsic reactivity compared to other sulfur(VI) fluorides. | claremont.edu |

| Selectivity | The lower reactivity contributes to higher selectivity for specific protein targets. | claremont.edu |

| Mechanism | Covalent modification occurs via Sulfur(VI)-Fluoride Exchange (SuFEx). | nih.gov |

| Target Residues | Can target serine, threonine, lysine, tyrosine, and histidine residues. | nih.gov |

The stability and selective reactivity of sulfamoyl fluorides make them valuable reagents for target identification and functional annotation of proteins within the proteome. claremont.edu A common strategy involves the use of "clickable" chemical probes. These probes contain a reactive group (the sulfamoyl fluoride), a recognition element to direct the probe to a specific protein or class of proteins, and a bioorthogonal handle (e.g., an alkyne or azide) for subsequent tagging with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag for affinity purification.

While specific studies focusing solely on this compound for target identification are not extensively documented, the general principles applied to sulfonyl fluoride probes are applicable. For instance, a probe based on a known kinase inhibitor scaffold and equipped with a sulfonyl fluoride electrophile can be used to covalently label kinases in a cell lysate. nih.gov Subsequent proteomic analysis can then identify the specific kinases that are targeted by the inhibitor. This approach allows for the deconvolution of the targets of a particular drug or lead compound. The use of inverse drug discovery, coupled with affinity chromatography-mass spectrometry, has been proposed as a method to identify the protein targets of N-disubstituted sulfamoyl fluoride probes. claremont.edu

Integration into Medicinal Chemistry Research Scaffolds

The sulfamoyl fluoride moiety is a versatile functional group that can be incorporated into various molecular scaffolds in medicinal chemistry to improve the properties of drug candidates.

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic properties, or to reduce its toxicity. nih.govselvita.com The fluorine atom and fluorine-containing groups are frequently used as bioisosteres due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov

The sulfamoyl group (-SO₂NH₂) is a common motif in medicinal chemistry. The replacement of a hydrogen atom with a fluorine atom to give a sulfamoyl fluoride can modulate the electronic properties and reactivity of the molecule. While direct examples of this compound as a specific bioisosteric replacement are not prevalent in the literature, the principles of using fluorinated motifs suggest its potential utility. For instance, the introduction of a fluorine atom can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and block metabolic oxidation at adjacent sites. selvita.com

The development of diverse molecular libraries is a cornerstone of modern drug discovery. ufl.edu The robust nature of the sulfamoyl fluoride group and the efficiency of the SuFEx reaction make it an attractive component for the synthesis of such libraries. chemrxiv.orgscispace.com Libraries of compounds containing the sulfamoyl fluoride moiety can be generated to screen for novel covalent inhibitors against a wide range of biological targets.

The synthesis of these libraries can be achieved through parallel synthesis techniques, where a common core structure is functionalized with a variety of building blocks. For example, a set of primary or secondary amines could be reacted with a sulfamoyl fluoride precursor to generate a library of N-substituted sulfamides. The benzyl (B1604629) group in this compound provides a lipophilic and aromatic substituent that can be systematically varied to explore the structure-activity relationships (SAR) of a particular compound series.

Application in Polymer Science: Synthesis of Functional Polysulfamides

The SuFEx click chemistry has enabled the synthesis of new classes of polymers, including polysulfamides. chemrxiv.orgscispace.comresearchgate.net Polysulfamides are analogs of polyureas and polyamides, where the carbonyl group is replaced by a sulfonyl group. These polymers are of interest due to their potential for hydrogen bonding, high thermal stability, and tunable glass transition temperatures. chemrxiv.org

This compound can be considered a key precursor or intermediate in the synthesis of polysulfamides. The general approach involves the reaction of a bis(sulfamoyl fluoride) monomer with a diamine, or the self-condensation of an AB-type monomer containing both a sulfamoyl fluoride and an amine functionality. The reaction of a sulfamoyl fluoride with a primary amine, such as benzylamine (B48309), is a key step in forming the sulfamide (B24259) linkage that constitutes the backbone of the polymer. chemrxiv.org

An example of a reaction relevant to the formation of a polysulfamide involving a benzylamine derivative is the reaction of a sulfamoyl fluoride with benzylamine, which can be catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org

| Monomer 1 | Monomer 2 | Resulting Linkage | Polymer Class | Reference |

| Bis(sulfamoyl fluoride) | Diamine (e.g., a dibenzylamine (B1670424) derivative) | N,N'-disubstituted sulfamide | Polysulfamide | chemrxiv.org |

| AB-type monomer with -SO₂F and -NH₂ groups | (self-condensation) | N-substituted sulfamide | Polysulfamide | chemrxiv.org |

The resulting polysulfamides can have a range of properties depending on the specific monomers used. For instance, the incorporation of aromatic and cyclic motifs can lead to polymers with high glass transition temperatures, while the use of more flexible aliphatic linkers can result in lower glass transition temperatures. chemrxiv.org This tunability makes polysulfamides potentially useful in a variety of applications, from high-performance materials to biomedical devices.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as indispensable tools in the study of this compound and its derivatives. These methods provide deep insights into molecular structure, reactivity, and interactions, guiding the design of new compounds with desired properties.

Computational models, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the reactivity and selectivity of sulfamoyl fluorides. researchgate.net These studies can elucidate the mechanistic pathways of reactions involving the sulfonyl fluoride group. By calculating the energies of reactants, transition states, and products, researchers can determine which reaction pathways are kinetically and thermodynamically favorable. nih.gov For this compound, DFT calculations can predict how substituents on the benzyl ring or the nitrogen atom influence the electrophilicity of the sulfur center. This information is crucial for designing selective reactions and understanding the compound's stability and potential as a covalent modifier of biological targets. nih.gov For instance, computational studies can reveal how the electronic properties of the aryl ring affect the S-F bond, thereby influencing its reactivity towards nucleophiles. nih.govnih.gov This predictive power allows for the rational design of derivatives with fine-tuned reactivity for specific applications in chemical biology and drug discovery. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR) studies frequently employ topological indices to correlate the molecular structure of compounds like this compound with their physicochemical and thermodynamic properties. jcsp.org.pkresearchgate.netnih.govnaturalspublishing.com Topological indices are numerical descriptors derived from the molecular graph that encode information about size, shape, branching, and connectivity. researchgate.net

For sulfamoyl fluoride derivatives, indices such as the Wiener, Randić, and Balaban indices can be calculated and used in regression models to predict properties like heat capacity, entropy, and thermal energy. jcsp.org.pkresearchgate.net These models provide a rapid, cost-effective alternative to experimental measurements. For example, a QSPR study on a series of sulfonamides demonstrated a strong correlation between a combination of topological indices and quantum chemical descriptors (like LUMO energy) and their thermodynamic properties. jcsp.org.pkresearchgate.net Such analyses help in understanding how structural modifications to the this compound scaffold would impact its thermodynamic profile, which is essential for applications ranging from materials science to drug design. researchgate.netnih.govresearchgate.net

Table 1: Commonly Used Topological Indices in QSPR Studies

| Topological Index | Description | Predicted Properties |

| Wiener Index (W) | Sum of distances between all pairs of vertices in the molecular graph. | Boiling point, Molar volume |

| Randić Index (¹X) | Based on the connectivity of atoms, calculated from the degree of vertices. | Heat of vaporization, Surface tension |

| Balaban Index (J) | A distance-based index that considers the size of the molecule. | Entropy, Heat capacity |

| Szeged Index (Sz) | A vertex-distance-based index, sensitive to molecular shape. | Thermal energy |

| Harary Index (H) | Based on the reciprocal of the distances between all pairs of vertices. | Stability, Physicochemical properties |

This table is for illustrative purposes and the specific applicability of each index can vary.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound, which acts as a reactive "warhead," docking simulations are crucial for designing targeted covalent inhibitors. acs.orgtandfonline.comnih.gov The sulfonyl fluoride moiety is known to form covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine. rsc.orgnih.gov

In a typical workflow, a library of virtual this compound derivatives is docked into the active site of a target protein. nih.gov The simulations score the binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and shape complementarity. This process helps identify derivatives with high binding affinity and a favorable orientation for the sulfonyl fluoride group to react with a nearby nucleophilic residue. nih.gov Covalent docking, an advanced form of this technique, can model the formation of the covalent bond itself, providing more accurate predictions of inhibitor potency. nih.gov These simulations guide the synthesis of promising candidates, accelerating the discovery of potent and selective chemical probes and therapeutic agents. rsc.orgnih.gov

Advanced Strategies for Derivatization and Functionalization

The this compound scaffold is a versatile platform for creating diverse molecular structures through various derivatization and functionalization strategies. These methods focus on modifying the core structure to modulate its physicochemical properties, reactivity, and biological activity.

The primary site for functionalization is the sulfonyl fluoride group itself, which can undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This "click chemistry" reaction involves the substitution of the fluoride with various nucleophiles, such as amines, phenols, and alcohols, to form sulfonamides, sulfonates, and sulfamates, respectively. nih.govresearchgate.net This allows for the rapid assembly of compound libraries from a common this compound precursor.

Another key strategy involves modification of the benzyl group. The aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents (e.g., halogens, nitro groups, alkyl chains). These substituents can be further manipulated to introduce other functional groups. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on halogenated this compound derivatives to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity. nih.gov These advanced synthetic methods enable the late-stage functionalization of the molecule, providing access to a vast chemical space for optimization in drug discovery and materials science. researchgate.netresearchgate.netmdpi.comchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.